molecular formula C13H13NO B1595877 2-(p-Tolyloxy)aniline CAS No. 20927-98-4

2-(p-Tolyloxy)aniline

Cat. No. B1595877
CAS RN: 20927-98-4
M. Wt: 199.25 g/mol
InChI Key: CBFBLDXMJDSGJZ-UHFFFAOYSA-N
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Description

2-(p-Tolyloxy)aniline is a compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It is a yellow to brown liquid .


Synthesis Analysis

The synthesis of anilines, including 2-(p-Tolyloxy)aniline, can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .


Molecular Structure Analysis

The InChI code for 2-(p-Tolyloxy)aniline is 1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 .


Chemical Reactions Analysis

The electrochemical oxidation of amines, including anilines, is an essential alternative to conventional chemical transformations. This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules .


Physical And Chemical Properties Analysis

2-(p-Tolyloxy)aniline is a yellow to brown liquid with a density of 1.1±0.1 g/cm3 . Its boiling point is 299.7±23.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Summary of the Application

“2-(p-Tolyloxy)aniline” can be used in the synthesis of polyaniline-based conducting hydrogels . These hydrogels have been identified as a promising class of polymeric material for a wide range of applications such as biomedical, energy, environmental, health, and agricultural domains .

Results or Outcomes

The resulting polyaniline-based conducting hydrogels exhibit outstanding characteristics such as tunable and reversible physical/chemical properties, stimuli-responsiveness, biomimetic, and biocompatibility . These materials have been playing significant performance in various advanced technological applications .

2. Use in Organic Electronic Devices

Summary of the Application

“2-(p-Tolyloxy)aniline” can be used in the synthesis of polyaniline, which can be employed in organic field-effect transistors (OFETs) , organic light-emitting diodes (OLEDs) , and other organic electronic devices .

Results or Outcomes

The resulting organic electronic devices exhibit high electrical conductivity, light weight, ease of fabrication, and excellent environmental stability .

3. Use in Water Treatment

Summary of the Application

Polyaniline-based adsorbents, which can be synthesized using “2-(p-Tolyloxy)aniline”, have been explored for the removal of various pollutants from water, including heavy metals and organic contaminants .

Results or Outcomes

The resulting polyaniline-based adsorbents have shown promising results in the removal of various pollutants from water .

4. Use in Biomedical Devices

Summary of the Application

Polyaniline-based hydrogels, which can be synthesized using “2-(p-Tolyloxy)aniline”, have been used in the design and fabrication of biomedical devices .

Results or Outcomes

The resulting biomedical devices exhibit remarkable physicochemical as well as physico-mechanical properties .

5. Use in Energy Storage Devices

Summary of the Application

Polyaniline-based hydrogels, which can be synthesized using “2-(p-Tolyloxy)aniline”, have been used in the design and fabrication of energy storage devices .

Results or Outcomes

The resulting energy storage devices exhibit remarkable physicochemical as well as physico-mechanical properties .

6. Use in Sensors

Summary of the Application

Polyaniline-based hydrogels, which can be synthesized using “2-(p-Tolyloxy)aniline”, have been used in the design and fabrication of sensors .

Results or Outcomes

The resulting sensors exhibit remarkable physicochemical as well as physico-mechanical properties .

Safety And Hazards

2-(p-Tolyloxy)aniline is harmful if swallowed, in contact with skin, or if inhaled . It is advised to be used only for R&D and not for medicinal, household, or other uses .

properties

IUPAC Name

2-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFBLDXMJDSGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175087
Record name 2-(p-Tolyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Tolyloxy)aniline

CAS RN

20927-98-4
Record name 2-(4-Methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20927-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-Tolyloxy)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(p-Tolyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-tolyloxy)aniline
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CY Wu, YY Chen, JJ Lin, JP Li… - BMC Medical …, 2019 - bmcmedimaging.biomedcentral.com
The inflammation reaction in the brain may stimulate damage repair or possibly lead to secondary brain injury. It is often associated with activated microglia, which would overexpress 18…
Number of citations: 10 bmcmedimaging.biomedcentral.com
A Elkamhawy, J Park, AHE Hassan, AN Pae… - European journal of …, 2017 - Elsevier
Translocator protein (TSPO) is involved in modulating mitochondrial permeability transition pore (mPTP) opening/closure leading to either apoptotic cell death via opening of mPTP or …
Number of citations: 24 www.sciencedirect.com

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